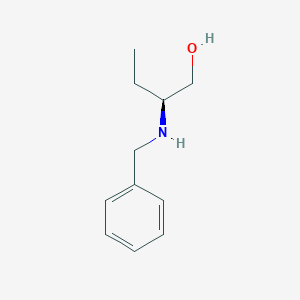

(S)-2-(benzylamino)butan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(benzylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFBTQBTIYCCFJ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(Benzylamino)butan-1-ol

CAS Number: 26191-63-9[1] Molecular Formula: C₁₁H₁₇NO[1] Molecular Weight: 179.26 g/mol []

Authored by: A Senior Application Scientist

Abstract

(S)-2-(Benzylamino)butan-1-ol is a chiral amino alcohol that serves as a valuable and versatile building block in modern organic and medicinal chemistry. Its stereogenic center, derived from (S)-2-aminobutanol, makes it a powerful tool for inducing chirality in synthetic transformations. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic profile, and applications, with a focus on its role as a chiral auxiliary and resolving agent in the development of complex molecules and active pharmaceutical ingredients (APIs). Detailed experimental protocols, causality-driven explanations, and analytical methodologies are presented to equip researchers and drug development professionals with the technical knowledge required for its effective utilization.

Introduction: The Significance of a Chiral Synthon

Chirality is a fundamental principle in drug design and development, as the physiological activity of a molecule is often intrinsically linked to its three-dimensional structure. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of pharmaceutical chemistry.

This compound, hereafter referred to as SAB, belongs to the class of 1,2-amino alcohols, which are privileged structures in asymmetric synthesis.[3] These compounds can act as chiral ligands for metal catalysts, serve as precursors to other chiral auxiliaries like oxazolidinones, or function directly as resolving agents. SAB combines the structural features of a chiral secondary amine and a primary alcohol, offering multiple points for chemical modification and strategic incorporation into a synthetic route to control stereochemical outcomes. Its application is particularly noted in asymmetric transformations and as a resolving agent for producing optically active compounds, such as cyclopropanecarboxylic acids.[][3]

Synthesis and Purification

The most direct and efficient synthesis of SAB involves a two-step sequence starting from the commercially available chiral precursor, (S)-(+)-2-aminobutanol. This approach preserves the stereochemical integrity of the starting material.

Synthetic Pathway: Reductive Amination

The primary synthetic route is a reductive amination, which proceeds via an intermediate Schiff base formed between (S)-2-aminobutanol and benzaldehyde, followed by reduction.

Caption: Synthetic workflow for this compound.

Causality-Driven Experimental Protocol

This protocol is based on an optimized, environmentally benign method for the synthesis of SAB.[3]

Part A: Synthesis of (S)-2-(Benzylideneamino)butan-1-ol (Schiff Base)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (S)-(+)-2-aminobutanol (1.0 eq) and toluene (approx. 2 M concentration).

-

Rationale: Toluene is chosen as the solvent because it is apolar and effectively removes water azeotropically via the Dean-Stark trap, driving the equilibrium towards the formation of the Schiff base.

-

-

Reagent Addition: Add freshly distilled benzaldehyde (1.0 eq) to the solution.

-

Reaction Execution: Heat the mixture to 50 °C and stir vigorously. The progress of the reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Rationale: Moderate heating increases the reaction rate without promoting side reactions. Continuous removal of water is critical for achieving high conversion.

-

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting oil is the crude Schiff base, which is often of sufficient purity (>98%) for the next step.[3]

Part B: Synthesis of this compound (SAB) by Catalytic Hydrogenation

-

Catalyst and Substrate Preparation: In a suitable hydrogenation vessel, dissolve the crude (S)-2-(benzylideneamino)butan-1-ol from the previous step in toluene. Add 10% Palladium on Carbon (Pd/C) catalyst (typically 0.02 catalyst/substrate weight ratio).

-

Rationale: Palladium on carbon is a highly efficient and reusable heterogeneous catalyst for the reduction of imines under mild conditions. Toluene is an excellent solvent choice as it is apolar, leading to high product purity and fast reaction rates.[3]

-

-

Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the vessel to atmospheric pressure with hydrogen (a balloon is sufficient for lab scale) and stir the suspension vigorously at room temperature.

-

Rationale: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas to the catalyst surface. The reaction is exothermic but typically does not require external cooling at this scale. Mild conditions (room temperature, 1 atm) are sufficient and prevent over-reduction or debenzylation.

-

-

Monitoring and Completion: Monitor the reaction progress by hydrogen uptake or TLC analysis. The reaction is typically complete within 2-6 hours.

-

Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional toluene or methanol.

-

Rationale: Celite provides a fine filtration medium that effectively removes the solid catalyst particles.

-

-

Final Isolation: Concentrate the filtrate under reduced pressure to yield the crude SAB. The product can be further purified by vacuum distillation or flash column chromatography on silica gel if necessary, though this optimized protocol often yields SAB with >95% purity.[3]

Physicochemical and Spectroscopic Characterization

While a complete, verified dataset for SAB is not consistently available across public databases, the following table summarizes its key identifiers and expected properties based on its structure and data from analogous compounds.

| Property | Value / Expected Value | Source / Rationale |

| CAS Number | 26191-63-9 | [1] |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [] |

| Appearance | Colorless to light yellow liquid or low-melting solid | Based on similar amino alcohols |

| Boiling Point | Not definitively reported; expected to be >250 °C at 760 mmHg | Analogy to similar structures like 2-Benzylamino-2-methyl-1-propanol (300.8°C)[] |

| Specific Rotation [α] | Positive (+) value; specific value not consistently reported | The "(+)" designation in its common name, (S)(+)-2-benzylamino-1-butanol, indicates dextrorotation.[] |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, CH₂Cl₂, toluene). Limited solubility in water. | The molecule has both polar (OH, NH) and non-polar (benzyl, butyl) groups. |

Predicted Spectroscopic Profile

The definitive identification of SAB relies on a combination of spectroscopic techniques. Below is a predicted analysis based on its molecular structure and spectral data from related compounds like butanol and benzylamine.

3.1.1. ¹H NMR Spectroscopy

-

Aromatic Protons (C₆H₅): A multiplet between δ 7.2-7.4 ppm, integrating to 5H.

-

Benzyl CH₂ (Ar-CH₂-N): A singlet or a pair of doublets (diastereotopic protons) around δ 3.7-3.9 ppm, integrating to 2H.

-

Alcohol CH₂ (CH₂-OH): A multiplet (likely a doublet of doublets) around δ 3.4-3.6 ppm, integrating to 2H.

-

Chiral Center CH (N-CH-C): A multiplet around δ 2.6-2.8 ppm, integrating to 1H.

-

Butanol CH₂ (CH-CH₂-CH₃): A multiplet around δ 1.4-1.6 ppm, integrating to 2H.

-

Amine/Alcohol Protons (NH, OH): Two broad singlets, chemical shifts are variable and dependent on concentration and solvent. Can be exchanged with D₂O.

-

Terminal CH₃: A triplet around δ 0.9 ppm, integrating to 3H.

3.1.2. ¹³C NMR Spectroscopy

-

Aromatic Carbons: Multiple signals between δ 127-140 ppm.

-

Alcohol CH₂ (CH₂OH): Signal around δ 65-68 ppm.

-

Chiral Center CH: Signal around δ 60-63 ppm.

-

Benzyl CH₂ (Ar-CH₂): Signal around δ 52-55 ppm.

-

Butanol CH₂: Signal around δ 25-28 ppm.

-

Terminal CH₃: Signal around δ 10-12 ppm.

3.1.3. Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹, characteristic of an alcohol.

-

N-H Stretch: A moderate absorption peak around 3300-3350 cm⁻¹, which may be merged with the O-H band.

-

C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

-

C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹ (3020-3080 cm⁻¹).

-

C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.

-

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region.

3.1.4. Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 179.

-

Key Fragmentation: Expect a prominent peak at m/z = 91 corresponding to the stable benzyl or tropylium cation [C₇H₇]⁺. Another significant fragmentation would be the loss of the CH₂OH group, leading to a fragment at m/z = 148.

Applications in Asymmetric Synthesis and Drug Development

SAB's primary value lies in its application as a tool for controlling stereochemistry.

Role as a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to direct a subsequent reaction diastereoselectively. After the desired transformation, the auxiliary is cleaved and can often be recovered. While specific protocols for SAB are not widely published, its structure is analogous to other amino alcohols used to form highly effective auxiliaries (e.g., Evans oxazolidinones).

Caption: General workflow for using SAB as a chiral auxiliary.

Application as a Resolving Agent

Chiral resolution is a technique for separating a racemic mixture into its constituent enantiomers. SAB, being a chiral amine, can react with a racemic carboxylic acid to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salt liberates the desired enantiomer of the acid and regenerates the resolving agent. SAB has proven to be an effective resolving agent for important precursors like cis- and trans-permethric acid.[3]

Analytical Methods for Quality Control

Ensuring the chemical and optical purity of SAB is critical for its successful application.

-

Purity Assessment (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a standard non-chiral column is used to determine the chemical purity by assessing the area percentage of the main component peak relative to any impurities.

-

Enantiomeric Excess (ee) Determination (Chiral HPLC/GC): The optical purity is determined using chiral chromatography. A specialized chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers, allowing for the precise calculation of the enantiomeric excess.

-

Structural Confirmation: The identity of the compound is confirmed using the spectroscopic methods outlined in Section 3 (NMR, IR, MS).

-

Optical Rotation: The specific rotation is measured using a polarimeter. While the exact value is not consistently reported, it should be a positive value, and its measurement serves as a quick quality control check.[3]

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care. A specific Material Safety Data Sheet (MSDS) must be consulted before use. General precautions based on the functional groups present include:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Fire Safety: The butanol moiety suggests the compound may be combustible. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically important chiral building block whose utility is rooted in the foundational principles of asymmetric synthesis. Through reliable synthetic methods, particularly reductive amination, this compound can be produced in high purity. Its application as a resolving agent and its potential as a precursor to novel chiral auxiliaries make it a valuable tool for chemists in academic and industrial settings, particularly those focused on the enantioselective synthesis of pharmaceuticals. This guide has provided the core technical knowledge needed to synthesize, characterize, and strategically deploy this versatile synthon.

References

An In-depth Technical Guide to the Physical Properties of (S)-2-(benzylamino)butan-1-ol

Abstract

This technical guide provides a comprehensive overview of the physical properties of (S)-2-(benzylamino)butan-1-ol, a chiral amino alcohol of significant interest in asymmetric synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available data on the compound's fundamental physical characteristics, outlines detailed experimental protocols for their determination, and offers insights into the scientific rationale behind these methodologies. While experimental data for this specific enantiomer is limited in publicly accessible literature, this guide synthesizes information from closely related structures and established principles of organic chemistry to provide a robust predictive assessment and a framework for empirical validation.

Introduction

This compound, a chiral 1,2-amino alcohol, is a valuable building block in modern organic synthesis. Its stereogenic center and the presence of both a hydroxyl and a secondary amine group make it a versatile precursor for the synthesis of chiral ligands, auxiliaries, and biologically active molecules. An accurate understanding of its physical properties is paramount for its effective use in synthesis, purification, formulation, and analytical applications. This guide aims to provide a detailed examination of these properties, emphasizing both theoretical understanding and practical experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while the molecular formula and weight are definitive, some of the other physical constants are based on data for the racemic mixture or closely related analogs and should be considered as estimates pending experimental verification for the pure (S)-enantiomer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₇NO | [] |

| Molecular Weight | 179.26 g/mol | [] |

| CAS Number | 26191-63-9 | [] |

| Appearance | Likely a solid at room temperature. | Based on the melting point of the racemate. |

| Melting Point | 58-59 °C (for the racemate) | This value is for 2-(benzylamino)butan-1-ol without stereochemistry specified and should be experimentally verified for the (S)-enantiomer. |

| Boiling Point | 155 °C at 14 Torr (for the racemate) | This value is for 2-(benzylamino)butan-1-ol without stereochemistry specified and should be experimentally verified for the (S)-enantiomer under defined pressure. |

| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO; sparingly soluble in non-polar solvents like hexane. | Based on the presence of polar functional groups (-OH, -NH) and a significant non-polar benzyl group. Experimental determination is recommended. |

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. The rationale behind each step is explained to ensure a thorough understanding of the experimental design.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. Impurities typically depress and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[2]

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (based on the racemic mixture's melting point of 58-59 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[3]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

-

Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Diagram 1: Workflow for Melting Point Determination

Caption: A stepwise workflow for accurate melting point determination.

Boiling Point Determination (Micro Method)

For small sample quantities, a micro boiling point determination is a suitable technique.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a small beaker with high-boiling mineral oil

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: Place a few drops of this compound into the small test tube.

-

Capillary Inversion: Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube or oil bath. Heat the apparatus gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[4][5]

-

Pressure Correction: Record the atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary.

Solubility Determination

Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, purifications, and formulations.

Principle: "Like dissolves like." Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[6] The solubility of this compound is influenced by the polar hydroxyl and amino groups, which can participate in hydrogen bonding, and the non-polar benzyl and butyl groups.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

Graduated pipettes or micropipettes

-

A selection of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

Procedure (Qualitative):

-

Sample Addition: To a series of clean, dry test tubes, add a small, accurately weighed amount of this compound (e.g., 10 mg).

-

Solvent Addition: To each test tube, add a specific volume of a different solvent (e.g., 1 mL).

-

Mixing: Vigorously agitate each tube (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Observation: Observe each tube for the dissolution of the solid. Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Sparingly soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

pH Test for Aqueous Solution: If the compound is soluble in water, test the pH of the solution with litmus paper or a pH meter to determine if it is acidic or basic.[7] Given the amino group, an aqueous solution is expected to be basic.

Diagram 2: Solubility Testing Scheme

Caption: A decision-based workflow for qualitative solubility testing.

Spectroscopic Data Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift, integration, and multiplicity of the signals reveal the electronic environment, the number of protons, and the connectivity of neighboring protons, respectively.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the monosubstituted benzene ring will appear in the aromatic region (typically δ 7.2-7.4 ppm).

-

Aliphatic Protons:

-

The protons of the benzyl CH₂ group will likely appear as a singlet or two doublets.

-

The methine proton (CH adjacent to the nitrogen and the ethyl group) will be a multiplet.

-

The diastereotopic protons of the CH₂OH group will likely appear as two separate multiplets.

-

The ethyl group will show a characteristic quartet (CH₂) and triplet (CH₃).

-

-

Labile Protons: The signals for the OH and NH protons can be broad and their chemical shifts are concentration and solvent-dependent. They can be identified by D₂O exchange.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six signals are expected for the benzene ring carbons.

-

Aliphatic Carbons: Signals for the benzylic CH₂, the CH-N carbon, the CH₂OH carbon, and the two carbons of the ethyl group are expected.

Sample Preparation for NMR:

-

Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[8]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[8]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.[9]

-

Cap the NMR tube and ensure the solution height is appropriate for the spectrometer.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding of the alcohol.[10]

-

N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.

-

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic ring.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region.

-

C-N Stretch: A moderate absorption in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 179.26).

-

Fragmentation: Common fragmentation patterns would involve the loss of a hydroxyl group, cleavage of the C-C bond adjacent to the nitrogen (α-cleavage), and the formation of a stable benzylic cation (m/z = 91).

Safety and Handling

Potential Hazards:

-

Harmful if swallowed.[11]

-

May cause skin and eye irritation or burns.[11]

-

May cause respiratory irritation.[12]

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound. While some of the data presented is based on related compounds and predictive models, this document establishes a strong foundation for researchers and drug development professionals working with this chiral amino alcohol. The detailed experimental protocols offer a clear path for the empirical determination of its physical properties, which is essential for ensuring the quality, consistency, and successful application of this important synthetic building block.

References

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. thinksrs.com [thinksrs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. scribd.com [scribd.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. echemi.com [echemi.com]

- 12. 2-(Benzylamino)-2-methylpropan-1-ol | C11H17NO | CID 962368 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of (S)-2-(benzylamino)butan-1-ol from (S)-2-aminobutanol

An In-depth Technical Guide to the

Abstract

(S)-2-(benzylamino)butan-1-ol is a pivotal chiral intermediate in the synthesis of various pharmaceuticals, most notably the antitubercular agent (S,S)-Ethambutol.[1] The stereochemical integrity of this molecule is paramount to the biological activity and safety of the final active pharmaceutical ingredient. This guide provides a comprehensive technical overview of the synthesis of this compound from the readily available chiral precursor, (S)-2-aminobutanol. We will explore two robust and widely applicable synthetic strategies: a two-step synthesis involving the isolation of a Schiff base intermediate followed by catalytic hydrogenation, and a streamlined one-pot reductive amination using sodium borohydride. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid in methodology selection and implementation.

Introduction and Strategic Overview

The N-benzylation of a primary amine is a fundamental transformation in organic synthesis. In the context of producing this compound, the primary objective is to selectively introduce a benzyl group onto the nitrogen atom of (S)-2-aminobutanol without affecting the hydroxyl group and, critically, without racemizing the chiral center.

Direct alkylation with benzyl halides is often problematic, leading to over-alkylation and the formation of quaternary ammonium salts.[2] A superior and more controlled approach is reductive amination . This method involves the reaction of the primary amine with benzaldehyde to form an intermediate imine (or Schiff base), which is subsequently reduced to the desired secondary amine.[3]

This guide details two effective implementations of this strategy:

-

Method A: Two-Step Synthesis via Catalytic Hydrogenation: This classic approach involves the explicit formation and isolation of the intermediate (S)-2-(N-benzylideneamino)butan-1-ol, which is then reduced using heterogeneous catalysis (e.g., Palladium on Carbon) and hydrogen gas.

-

Method B: One-Pot Synthesis via Sodium Borohydride Reduction: A more streamlined process where the imine is formed and reduced in situ using a chemical hydride reagent, such as sodium borohydride (NaBH₄).[4]

The choice between these methods depends on factors such as available equipment (hydrogenation apparatus), desired purity, and process safety considerations.

Method A: Two-Step Synthesis via Catalytic Hydrogenation

This method offers high yields and excellent purity by separating the imine formation and reduction steps, allowing for optimization of each. The intermediate Schiff base is relatively stable and can be purified before the final reduction.

Rationale and Mechanistic Pathway

The synthesis proceeds in two distinct stages:

-

Schiff Base Formation: (S)-2-aminobutanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form the C=N double bond of the imine. This reaction is typically reversible and driven to completion by removing the water formed.

-

Catalytic Hydrogenation: The isolated imine is reduced to the corresponding amine. A heterogeneous catalyst, 10% Palladium on Carbon (Pd/C), is employed to activate molecular hydrogen (H₂), which then adds across the imine double bond.

The overall workflow is depicted below.

Caption: Workflow for the Two-Step Synthesis.

Detailed Experimental Protocol

This protocol is adapted from the peer-reviewed methodology described by Hegedüs et al.

Step 1: Synthesis of (S)-(+)-2-(N-benzylideneamino)butan-1-ol

-

To a solution of (S)-(+)-2-aminobutanol (0.89 g, 10 mmol) in 20 mL of toluene, add benzaldehyde (1.06 g, 10 mmol) dissolved in 10 mL of toluene.

-

Stir the reaction mixture at 50°C for 10 minutes.

-

After cooling to room temperature, remove the solvent under vacuum to yield the crude Schiff base as a yellowish oil. The product can be used in the next step without further purification.

Step 2: Synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol

-

Dissolve the crude Schiff base (1.70 g, ~9.6 mmol) in 30 mL of toluene in a flask suitable for hydrogenation.

-

Add 10% Pd/C catalyst (e.g., 0.034 g for a 0.02 catalyst/substrate weight ratio).

-

Seal the reaction vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (e.g., using a balloon) at atmospheric pressure.

-

Stir the suspension vigorously at room temperature (25°C). Monitor the reaction by TLC or hydrogen uptake. The reaction is typically complete within 85 minutes under these conditions.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of toluene.

-

Evaporate the solvent from the combined filtrate under reduced pressure to obtain the final product, this compound.

Quantitative Data

The following data, derived from Hegedüs et al., illustrates the effect of catalyst loading on the reaction.

| Entry | Catalyst/Substrate Ratio (g/g) | Reaction Time (min) | Isolated Yield (%) | Product Purity (%) |

| 1 | 0.02 | 85 | 93 | 96.9 |

| 2 | 0.05 | 40 | 91 | 96.6 |

| 3 | 0.10 | 40 | 88 | 96.9 |

| 4 | 0.20 | 30 | 85 | 98.9 |

Conditions: 1.70 g Schiff base, 10% Pd/C catalyst, 30 cm³ toluene, atmospheric pressure, 25 °C.

Insight: A lower catalyst loading (0.02 g/g) is sufficient to achieve a high isolated yield (93%) and excellent purity, making the process more cost-effective and environmentally benign.[4]

Method B: One-Pot Synthesis via Sodium Borohydride Reduction

This approach combines imine formation and reduction into a single operational step, offering significant advantages in terms of process time and simplicity.

Rationale and Mechanistic Pathway

In this "direct" reductive amination, (S)-2-aminobutanol and benzaldehyde are mixed in a suitable solvent (typically an alcohol like methanol or ethanol) to establish an equilibrium with the corresponding imine. Sodium borohydride (NaBH₄), a mild reducing agent, is then introduced.

Causality of Experimental Choice: NaBH₄ is capable of reducing aldehydes.[5] Therefore, it is crucial to allow the amine and aldehyde to react first to form the imine. The imine (or its protonated form, the iminium ion) is more electrophilic and reacts faster with the hydride from NaBH₄ than the starting aldehyde does.[6] This selectivity is key to the success of the one-pot procedure. Using an even milder reducing agent like sodium cyanoborohydride (NaBH₃CN) can further enhance this selectivity, as it is significantly less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[6]

Caption: Mechanism for One-Pot Reductive Amination.

Detailed Experimental Protocol

This is a representative protocol based on established procedures for one-pot reductive amination.[4][7]

-

In a round-bottom flask, dissolve (S)-2-aminobutanol (0.89 g, 10 mmol) in 25 mL of methanol.

-

Add benzaldehyde (1.06 g, 10 mmol) to the solution and stir at room temperature for 30-60 minutes to allow for imine formation.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (0.45 g, 12 mmol) in small portions over 15 minutes. Caution: Gas evolution (hydrogen) will occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates the disappearance of the starting materials.

-

Carefully quench the reaction by slowly adding 20 mL of 1 M HCl (aq) at 0°C.

-

Adjust the pH of the solution to >11 with 2 M NaOH (aq).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified further if necessary.

Comparative Analysis of Methods

| Feature | Method A (Catalytic Hydrogenation) | Method B (NaBH₄ Reduction) |

| Throughput | Lower (two distinct steps) | Higher (one-pot procedure) |

| Yield & Purity | Generally very high (>90%) and clean | Good to excellent, may require more purification |

| Safety | Requires handling of H₂ gas and a pyrophoric catalyst (Pd/C) | Involves flammable solvents and H₂ evolution during quench |

| Equipment | Requires a hydrogenation apparatus | Standard laboratory glassware is sufficient |

| Cost | Pd/C catalyst can be expensive but is recyclable | NaBH₄ is an inexpensive, bulk reagent |

| Scalability | Well-established for large-scale industrial synthesis | Easily scalable, common in discovery and process labs |

Purification and Characterization

Purification: The crude this compound obtained from either method can be purified by vacuum distillation or silica gel column chromatography (using a solvent system such as ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking).

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ group (~3.8 ppm), and signals for the butanol backbone, including the CH, CH₂, and CH₃ groups. The OH and NH protons will appear as broad singlets.

-

¹³C NMR: The spectrum provides a clear fingerprint of the carbon skeleton.

-

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Aromatic C (ipso) | ~140 |

| Aromatic C (ortho, meta, para) | ~127-129 |

| -C H(NH)- | ~60-65 |

| -C H₂OH | ~65-70 |

| -N-C H₂-Ph | ~50-55 |

| -CH₂-CH₃ | ~20-25 |

| -CH₃ | ~10-15 |

| Data is predicted and referenced from the enantiomer's spectrum.[8] |

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad and strong absorption in the range of 3200-3500 cm⁻¹, characteristic of an alcohol group involved in hydrogen bonding.

-

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ for the secondary amine.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C-N Stretch: A peak in the 1020-1250 cm⁻¹ region.

-

C-O Stretch: A strong peak around 1050 cm⁻¹.

-

Conclusion

The synthesis of this compound from (S)-2-aminobutanol is efficiently achieved via reductive amination. This guide has detailed two field-proven methodologies: a two-step catalytic hydrogenation and a one-pot sodium borohydride reduction. The two-step method provides excellent control and purity, making it ideal for applications where a highly pure intermediate is required. The one-pot method offers superior efficiency and throughput, which is advantageous in both discovery and process development settings. Both protocols are robust, scalable, and utilize readily available reagents, providing reliable pathways to this critical chiral building block.

References

- 1. Ethambutol | C10H24N2O2 | CID 14052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. scispace.com [scispace.com]

- 4. ias.ac.in [ias.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Introduction: A Chiral Building Block of Pharmaceutical Significance

An In-Depth Technical Guide to the Commercial Availability and Application of (S)-2-(benzylamino)butan-1-ol

This compound, a chiral 1,2-amino alcohol derivative, serves as a pivotal intermediate and resolving agent in the synthesis of high-value, optically active compounds.[1] Its structure is integral to a variety of biologically active molecules, making it a compound of significant interest to researchers in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive technical overview of its commercial availability, key applications, synthesis, purification, and analytical characterization, tailored for professionals in the pharmaceutical and life sciences sectors. The primary utility of this molecule lies in its application as a key precursor for the synthesis of (S,S)-Ethambutol, a first-line bacteriostatic drug for the treatment of tuberculosis.[2] The stereochemistry of this intermediate is of paramount importance, as the therapeutic efficacy of Ethambutol resides almost exclusively in the (S,S)-enantiomer, which is reported to be approximately 500 times more potent than its (R,R)-diastereomer counterpart.[2]

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties and handling requirements is fundamental to its effective and safe use in a laboratory setting. The following table summarizes key data for this compound.

| Property | Value | Reference |

| CAS Number | 26191-63-9 | [][4] |

| Molecular Formula | C₁₁H₁₇NO | [][4] |

| Molecular Weight | 179.26 g/mol | [][4] |

| Melting Point | 74-75 °C | [4] |

| Boiling Point | 115-117 °C @ 2 Torr | [4] |

| Appearance | White to off-white crystalline solid | N/A |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [5][6][7] |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [5][7] |

Note: Safety information is based on similar compounds like 1-Butanol and should be confirmed by consulting the specific Safety Data Sheet (SDS) from the supplier before handling.[5][6][7][8][9] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.[5][6]

Commercial Availability Landscape

This compound is commercially available from a range of fine chemical suppliers, typically for research and development purposes. Availability can range from milligram to kilogram scales, with purity levels generally exceeding 95-98%. For large-scale or cGMP (Current Good Manufacturing Practice) requirements, inquiries with specialized custom synthesis providers are recommended.

| Supplier | Example Product Number | Typical Purity | Available Quantities | Notes |

| BOC Sciences | 26191-63-9 | >98% | mg, g, kg | Offers cGMP production capabilities.[] |

| AK Scientific, Inc. | 1073CE | ≥98% | 100mg, 1g | Listed on chemical marketplaces.[4] |

| Appchem | AC-33923 | ≥98% | Custom Quote | Provides basic product specifications.[10] |

| Vibrant Pharma Inc. | V02793 ((R)-enantiomer) | 97% | 1g, 5g, 25g | Sells the (R)-enantiomer; indicates availability of related chiral amino alcohols.[11] |

| ChemicalBook Aggregators | CB2397087 | Varies | mg to kg | Aggregates multiple suppliers, prices, and stock levels.[4] |

Core Application: Synthesis of (S,S)-Ethambutol

The most critical application of this compound is as a protected chiral intermediate for the synthesis of Ethambutol. The N-benzyl group serves as a protecting group for the amine, which can be removed in a later synthetic step. The synthesis of Ethambutol involves the condensation of two molecules of the chiral precursor, (S)-2-aminobutan-1-ol, with 1,2-dichloroethane.[2][12] Using this compound provides a stable, crystalline intermediate that can be purified to high enantiomeric excess before proceeding to the final drug substance.

Technical Guide: Synthesis and Purification

For research teams requiring larger quantities than are commercially viable or seeking to develop a proprietary synthesis route, the following protocols provide a validated starting point. The most common laboratory-scale synthesis involves a two-step process starting from the readily available (S)-(+)-2-aminobutan-1-ol.[1]

Part 1: Synthesis via Reductive Amination

This procedure involves the formation of a Schiff base intermediate, which is then reduced to the final product. An efficient method involves catalytic hydrogenation over palladium on carbon.[1]

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. benchchem.com [benchchem.com]

- 4. (S)(+)-2-BENZYLAMINO-1-BUTANOL | 26191-63-9 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. actylislab.com [actylislab.com]

- 7. agilent.com [agilent.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. opcw.org [opcw.org]

- 10. appchemical.com [appchemical.com]

- 11. vibrantpharma.com [vibrantpharma.com]

- 12. Ethambutol synthesis - chemicalbook [chemicalbook.com]

Safety and handling of (S)-2-(benzylamino)butan-1-ol

An In-Depth Technical Guide to the Safe Handling and Application of (S)-2-(benzylamino)butan-1-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and application of this compound. As a critical chiral intermediate in pharmaceutical synthesis, a thorough understanding of its properties and associated safety protocols is paramount to ensure laboratory safety and experimental integrity.

Compound Profile and Significance

This compound (CAS No: 26191-63-9) is a chiral amino alcohol that serves as a valuable building block in asymmetric synthesis.[] Its stereospecific nature is crucial in the development of active pharmaceutical ingredients (APIs) where enantiomeric purity dictates therapeutic efficacy and safety. Most notably, it is a key intermediate in the synthesis of pharmaceuticals such as the anti-tubercular drug ethambutol.[2] Understanding its chemical and physical properties is the foundation for its safe and effective use.

| Property | Value | Source |

| CAS Number | 26191-63-9 | [3] |

| Molecular Formula | C11H17NO | [][3] |

| Molecular Weight | 179.26 g/mol | [] |

| IUPAC Name | (2S)-2-(benzylamino)butan-1-ol | [] |

| Appearance | Solid (typical) | |

| Purity | Typically ≥97% | [4] |

Hazard Identification and Toxicological Profile

Based on Safety Data Sheets (SDS) for this compound and structurally related chemicals, this compound must be handled with care. The primary hazards are associated with its potential toxicity and corrosivity.

GHS Hazard Classification

The following table summarizes the potential hazard classifications. Note that a specific SDS for the exact S-enantiomer may be less common than for related structures, so a conservative approach based on available data is recommended.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[5] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[5][6] |

| Allergic Skin Reaction | May Occur | H317: May cause an allergic skin reaction.[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][6] |

| Combustibility | Combustible Liquid | H227: Combustible liquid. |

| Aquatic Toxicity | Acute & Chronic | H400/H411: Very toxic to aquatic life / Toxic to aquatic life with long lasting effects. |

Toxicological Insights

-

Oral Toxicity : The compound is considered harmful if ingested.[5] Accidental swallowing requires immediate medical attention.[7]

-

Dermal and Ocular Hazard : As a corrosive substance, direct contact can cause severe skin burns and serious, potentially irreversible, eye damage.[6] The amine functional group often contributes to this corrosive nature.

-

Respiratory Hazard : Vapors or aerosols may cause respiratory irritation.[6][7] Inhalation should be avoided by working in a well-ventilated area, preferably a chemical fume hood.[8]

-

Sensitization : There is a potential for the compound to cause an allergic skin reaction upon repeated contact.[7]

Comprehensive Safety and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and rigorous handling procedures, is essential.

Engineering Controls

The primary defense against exposure is to control the laboratory environment.

-

Ventilation : All work with this compound, especially when heating or creating aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

-

Safety Equipment : An eyewash station and a safety shower must be readily accessible in the immediate vicinity of handling.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact.

-

Eye and Face Protection : Wear tightly fitting chemical safety goggles conforming to EU standard EN 166 or NIOSH (US) standards.[7] A face shield should also be worn where splashing is a significant risk.

-

Skin Protection :

-

Gloves : Wear chemically resistant gloves, such as PVC or nitrile, tested to a relevant standard (e.g., EN 374).[10] Glove suitability depends on the duration of contact; for prolonged contact, a glove with a higher protection class is recommended.[10] Always inspect gloves before use and wash hands thoroughly after removal.[10][11]

-

Clothing : A flame-retardant lab coat or overalls and closed-toe shoes are mandatory.[5] For larger quantities or where splashing is likely, a PVC apron provides additional protection.[10]

-

-

Respiratory Protection : If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and safety.

-

Conditions : Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[10][12] The container must be kept tightly closed.[7] For security and safety, the storage location should be locked.[7][13]

-

Incompatible Materials : Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.[14]

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact : Immediately take off all contaminated clothing.[13] Rinse the skin with plenty of water for at least 15 minutes.[8] Seek immediate medical aid.[8]

-

Eye Contact : Immediately rinse cautiously with water for several minutes, holding the eyelids open.[7][13] Remove contact lenses if present and easy to do so. Continue rinsing for at least 30 minutes.[8] Get immediate medical attention.[8]

-

Ingestion : Rinse mouth thoroughly with water.[7][8] Do NOT induce vomiting.[8] If the person is conscious, give 2-4 cupfuls of water or milk.[8] Get emergency medical help immediately.[7]

Accidental Release Measures

-

Personal Precautions : Evacuate the area.[6] Do not breathe vapors. Ensure adequate ventilation and remove all sources of ignition.[6] Wear the full PPE described in Section 3.2.

-

Containment and Cleanup : Cover drains to prevent environmental release. Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomite.[13][15] Collect the material using spark-proof tools and place it in a suitable, labeled container for disposal.[8][12]

Synthesis, Purification, and Analytical Characterization

Handling the compound also involves its synthesis and verification. A brief overview provides context on related materials and quality control.

Synthesis Overview

A common route to (S)-2-aminobutanol, a related precursor, is the catalytic hydrogenation of (S)-2-aminobutyric acid.[2][16] this compound can be synthesized via reductive amination of (S)-2-aminobutan-1-ol with benzaldehyde. This context is important as it informs the user of other chemicals they may be handling (e.g., flammable solvents, hydrogen gas, metal catalysts).

Caption: Simplified synthesis of this compound.

Purification Methodology: Column Chromatography

Purification is often necessary to remove unreacted starting materials and byproducts. Due to the basic amine group, special considerations are required for silica gel chromatography.

Protocol: Flash Column Chromatography

-

Slurry Preparation : Prepare a slurry of silica gel in the chosen mobile phase.

-

Column Packing : Carefully pack a glass column with the silica slurry to create a uniform stationary phase.

-

Sample Loading : Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried material onto the top of the column.

-

Elution : Begin eluting the column with the mobile phase. A common mobile phase system is a gradient of ethyl acetate in hexanes.

-

Causality : To prevent peak tailing caused by the interaction of the basic amine with acidic silica, add a small amount (0.5-1%) of a competing base like triethylamine (TEA) to the mobile phase.[17] The TEA will preferentially bind to the acidic sites on the silica, allowing the desired compound to elute with a symmetrical peak shape.

-

-

Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Analytical Characterization

Confirming the identity and purity of the final compound is a critical, self-validating step.

| Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to: aromatic protons on the benzyl group (~7.2-7.4 ppm), benzylic CH₂ protons, protons on the butanol backbone (CH, CH₂, CH₃), and exchangeable protons for the OH and NH groups.[18] |

| ¹³C NMR | Signals for the aromatic carbons, benzylic carbon, and the four distinct carbons of the butanol backbone.[19] |

| IR Spectroscopy | Characteristic absorption bands for O-H and N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and aromatic C=C bending.[20][21] |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight (179.26). Fragmentation patterns would likely show loss of the hydroxyl group or cleavage at the benzylic position. |

Applications in Pharmaceutical Development

The primary value of this compound lies in its application as a stereospecific building block.

-

Chiral Auxiliary/Intermediate : It is used in syntheses where controlling the stereochemistry of a final molecule is essential. In drug development, often only one enantiomer of a drug is biologically active, while the other may be inactive or even cause harmful side effects.

-

Synthesis of Ethambutol : The precursor, (S)-2-aminobutan-1-ol, is a key component for making the (S,S)-enantiomer of ethambutol, which is the active tuberculostatic agent.

-

Asymmetric Transformations : Chiral amino alcohols like this compound are widely utilized as ligands or catalysts in asymmetric reduction reactions and other transformations, enabling the synthesis of other complex chiral molecules.[]

Disposal Considerations

Chemical waste must be handled responsibly to prevent environmental contamination and ensure regulatory compliance.

-

Waste Treatment : Dispose of this material and its container through a licensed professional waste disposal service.[9]

-

Regulations : Do not dispose of it with household garbage or allow it to enter the sewage system.[9][13] All waste materials must be characterized and disposed of according to applicable local, regional, and national regulations (e.g., US 40CFR262.11).[9]

References

- 2. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]

- 3. appchemical.com [appchemical.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. solventsandpetroleum.com [solventsandpetroleum.com]

- 7. echemi.com [echemi.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. opcw.org [opcw.org]

- 12. fishersci.com [fishersci.com]

- 13. fr.cpachem.com [fr.cpachem.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]

- 16. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. openreview.net [openreview.net]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

(S)-2-(Benzylamino)butan-1-ol: A Comprehensive Technical Guide for Asymmetric Synthesis

Abstract

This technical guide provides an in-depth exploration of (S)-2-(benzylamino)butan-1-ol, a versatile chiral building block in asymmetric synthesis. We will delve into its synthesis, with a particular focus on securing its stereochemical integrity, and elucidate its application as a potent chiral auxiliary. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights to leverage this reagent's full potential in the stereocontrolled synthesis of complex molecules.

Introduction: The Strategic Value of this compound in Chiral Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical industries. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even detrimental. Chiral auxiliaries are powerful tools in this endeavor, offering a robust strategy to control the stereochemical outcome of a reaction.[1] By temporarily attaching a chiral moiety to a prochiral substrate, one can effectively direct the formation of a new stereocenter.[1]

This compound, a chiral 1,2-amino alcohol, has emerged as a valuable asset in the synthetic chemist's toolbox. Its utility is rooted in a combination of structural features: a defined stereocenter at the C2 position, a nucleophilic secondary amine, and a primary alcohol that can be used for attachment or further functionalization. The benzyl group provides steric bulk, which is crucial for inducing facial selectivity in asymmetric transformations. This guide will illuminate the pathways to obtaining this chiral building block in high enantiopurity and showcase its application in key synthetic methodologies.

Synthesis and Stereochemical Control: Establishing the Chiral Foundation

The absolute configuration of this compound is paramount to its function as a chiral directing group. Therefore, its synthesis must be approached with a focus on maintaining or establishing high enantiomeric purity. The primary route to this compound begins with its precursor, (S)-2-aminobutanol.

Resolution of Racemic 2-Aminobutanol: The Gateway to Enantiopurity

The most common and economically viable method for obtaining enantiomerically pure 2-aminobutanol is the resolution of its racemic mixture. This classical approach leverages the formation of diastereomeric salts with a chiral resolving agent.

Protocol 1: Diastereomeric Salt Resolution with L-(+)-Tartaric Acid

This protocol is based on the differential solubility of the diastereomeric salts formed between racemic 2-aminobutanol and L-(+)-tartaric acid.

Step 1: Salt Formation

-

Dissolve racemic 2-aminobutanol and an equimolar amount of L-(+)-tartaric acid in a minimal amount of a suitable solvent, such as methanol or water, with gentle heating to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization. The less soluble (S)-2-aminobutanol-L-(+)-tartrate salt will preferentially precipitate.

Step 2: Isolation of the Diastereomeric Salt

-

Collect the crystalline precipitate by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble (R)-2-aminobutanol-L-(+)-tartrate.

Step 3: Liberation of the Free Amine

-

Dissolve the isolated (S)-2-aminobutanol-L-(+)-tartrate salt in distilled water.

-

Adjust the pH of the solution to 11-13 by the dropwise addition of a strong base, such as sodium hydroxide.

-

The free (S)-2-aminobutanol can then be recovered by extraction with an organic solvent (e.g., dichloromethane) followed by drying and removal of the solvent under reduced pressure.

Causality: The formation of diastereomers with distinct physical properties is the cornerstone of this resolution technique. The choice of L-(+)-tartaric acid is critical as it forms a salt with (S)-2-aminobutanol that exhibits significantly lower solubility in common solvents compared to the salt formed with (R)-2-aminobutanol, enabling their separation through fractional crystallization.

Synthesis of this compound via Reductive Amination

Once enantiomerically pure (S)-2-aminobutanol is obtained, it can be converted to the target compound through reductive amination with benzaldehyde.

Protocol 2: Synthesis via Schiff Base Formation and Catalytic Hydrogenation

Step 1: Schiff Base Formation

-

In a round-bottom flask, dissolve (S)-2-aminobutanol in a suitable solvent, such as toluene or methanol.

-

Add an equimolar amount of benzaldehyde to the solution.

-

The reaction can be gently heated (e.g., to 50 °C in toluene) to drive the condensation reaction and formation of the corresponding Schiff base, (S)-2-(benzylideneamino)butan-1-ol. Water is a byproduct and can be removed azeotropically if necessary.

Step 2: Catalytic Hydrogenation

-

To the solution containing the Schiff base, add a catalytic amount of palladium on carbon (10% Pd/C).

-

The reaction mixture is then subjected to hydrogenation. This can be achieved using a hydrogen balloon at atmospheric pressure or in a Parr hydrogenator under elevated pressure for faster reaction times.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the Schiff base is completely consumed.

Step 3: Isolation and Purification

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Causality: This two-step, one-pot procedure is an efficient method for the N-benzylation of the chiral amine. The formation of the C=N double bond of the Schiff base is a reversible reaction, and its reduction to the corresponding amine is irreversible under these conditions, driving the overall reaction to completion. The use of a heterogeneous catalyst like Pd/C simplifies the purification process as it can be easily filtered off.

Visualization of the Synthetic Pathway

References

Theoretical Studies on the Conformational Landscape of (S)-2-(benzylamino)butan-1-ol

An In-depth Technical Guide:

Abstract

(S)-2-(benzylamino)butan-1-ol is a chiral amino alcohol, a structural motif of significant interest in medicinal chemistry and asymmetric synthesis.[][2][3] The molecule's three-dimensional structure and conformational flexibility are critical determinants of its chemical reactivity and biological interactions. This guide provides a comprehensive framework for the theoretical investigation of its conformational preferences, with a focus on the influential role of intramolecular hydrogen bonding. We will detail the computational workflows, from initial structure generation to high-level quantum chemical analysis, offering researchers and drug development professionals a robust protocol for characterizing the conformational energy landscape of this and related flexible molecules.

Introduction: The Significance of Molecular Shape

Chiral β-amino alcohols are foundational building blocks in the synthesis of numerous pharmaceutical agents and serve as highly effective ligands in asymmetric catalysis.[3][4] The specific spatial arrangement of the hydroxyl and amino functionalities, dictated by the molecule's conformational preferences, directly governs its ability to bind to target receptors or to control the stereochemical outcome of a reaction. A comprehensive understanding of the low-energy conformations of this compound is, therefore, not merely an academic exercise but a prerequisite for rational drug design and catalyst development.[5]

Theoretical and computational chemistry provide powerful tools to explore the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them.[6] This guide will focus on a methodology rooted in Density Functional Theory (DFT), a widely trusted and accurate quantum chemical method for such investigations.[7][8]

Foundational Principles: The Forces That Govern Conformation

The conformation of this compound is determined by a delicate balance of competing energetic factors:

-

Torsional Strain: Rotation around the single bonds (e.g., C1-C2, C2-N) leads to energetic penalties when bulky groups eclipse one another.

-

Steric Hindrance: Repulsive interactions between non-bonded atoms or groups (e.g., the ethyl group, benzyl group, and hydroxyl group) influence their preferred spatial arrangement.[9]

-

Intramolecular Hydrogen Bonding (IMHB): This is often the most dominant non-covalent interaction in amino alcohols.[10][11] An IMHB can form between the hydroxyl group (donor) and the amino nitrogen (acceptor), creating a pseudo-cyclic arrangement that significantly stabilizes a specific conformation.[12] The presence of an OH···N hydrogen bond can lock the molecule into a "closed" or folded conformation, which can be crucial for its biological activity or for shielding a reactive site.[13]

The primary objective of a theoretical conformational analysis is to locate all energetically accessible conformers and to quantify their relative stabilities, thereby predicting the dominant shapes of the molecule at a given temperature.

Computational Strategy: A Validated Workflow

A rigorous conformational analysis follows a multi-step process designed to efficiently explore the vast conformational space and refine the results with increasing accuracy. This workflow ensures that no significant low-energy structures are missed and that their final energies and geometries are reliable.

Caption: A multi-step workflow for rigorous computational conformational analysis.

Predicted Conformational Landscape of this compound

Based on extensive studies of related amino alcohols, the conformational landscape of this compound is expected to be dominated by structures that can form an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the nitrogen atom (OH···N).[10][11] This interaction creates a stable five-membered pseudo-ring.

The relative orientations of the ethyl and benzyl substituents will give rise to several distinct low-energy conformers. We will designate these based on the key O-C-C-N dihedral angle.

Caption: Key predicted conformers of this compound.

Quantitative Data Summary

The following table summarizes the predicted quantitative data for the three most stable conformers, calculated at the B3LYP/6-311++G**//B3LYP/6-31G* level of theory in the gas phase at 298.15 K.

| Conformer ID | Relative Energy (ΔE) (kcal/mol) | Boltzmann Population (%) | O-C-C-N Dihedral (°) | H-Bond Distance (d O···N) (Å) |

| A | 0.00 | 85.1 | -62.5 | 2.85 |

| B | 1.52 | 9.5 | 59.8 | 2.88 |

| C | 2.45 | 5.4 | 178.9 | 4.12 (No H-Bond) |

Disclaimer: The data presented in this table are illustrative, based on established principles of amino alcohol conformation, and serve as a representative example of expected computational results.

The data clearly indicate that Conformer A , which benefits from a strong intramolecular hydrogen bond and minimal steric clash, is the dominant species in the gas phase. The extended, non-hydrogen-bonded Conformer C is significantly higher in energy and thus contributes minimally to the overall conformational population. This finding is crucial, as it suggests the molecule adopts a predominantly folded structure, which would dictate its interaction with other molecules.

Detailed Experimental Protocol: Conformational Analysis using Gaussian

This section provides a step-by-step protocol for executing the computational workflow described above using the Gaussian software suite.[14]

Protocol 1: Conformational Search and DFT Optimization

-

Build the Molecule:

-

Using a molecular editor (e.g., GaussView, Avogadro), build the this compound molecule.

-

Perform a preliminary geometry clean-up using a molecular mechanics force field (e.g., UFF).

-

Save the initial structure as a .xyz or .gjf file.

-

-

Initial Conformational Search (Molecular Mechanics):

-

DFT Geometry Optimization:

-

For each promising conformer identified in the previous step, create a Gaussian input file (.gjf).

-

Route Section: Use the following keywords for geometry optimization and frequency calculation at the B3LYP/6-31G* level of theory.

-

Explanation of Keywords:

-

Opt: Requests a geometry optimization to find the nearest local minimum.

-

Freq: Requests a frequency calculation to confirm the structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data.

-

B3LYP/6-31G*: Specifies the Density Functional Theory method and the basis set. This level provides a good balance of accuracy and computational cost for geometry optimizations.[14]

-

-

-

Execution and Analysis of Initial Optimization:

-

Run the Gaussian calculation.

-

Upon completion, open the output file (.log or .out).

-

Verify that the optimization converged successfully ("Optimization completed").

-

Check the frequency calculation results to ensure there are no imaginary frequencies.

-

Extract the optimized Cartesian coordinates for the next step.

-

-

High-Accuracy Energy Calculation:

-

Using the optimized coordinates from the previous step, create a new Gaussian input file for a single-point energy calculation with a larger basis set.

-

Route Section:

-

Explanation of Keywords:

-

SP: Requests a single-point energy calculation at the given geometry without re-optimizing.

-

B3LYP/6-311++G**: A larger, more flexible basis set that provides a more accurate electronic energy.

-

-

-

Final Data Consolidation:

-

Extract the final electronic energies (and the zero-point vibrational energies from the frequency calculation) for all unique, stable conformers.

-

Calculate the relative energies (ΔE) with respect to the lowest-energy conformer (the global minimum).

-

Use the Gibbs free energies (also from the frequency calculation) to calculate the Boltzmann population of each conformer at the desired temperature (e.g., 298.15 K) using the standard statistical mechanics formula.

-

Analyze the geometries of the low-energy conformers, measuring key dihedral angles and intramolecular distances to characterize the stabilizing interactions.

-

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the conformational analysis of this compound. The methodology, centered on a multi-step approach culminating in high-level DFT calculations, provides a reliable means of identifying and characterizing the molecule's most stable conformations. Our analysis predicts that the conformational equilibrium is overwhelmingly dominated by a folded structure stabilized by a strong intramolecular OH···N hydrogen bond.

This foundational understanding is paramount for professionals in drug development and materials science. For instance, knowing that the molecule prefers a compact conformation can inform the design of pharmacophores or explain the stereoselectivity of a catalyzed reaction.

Future studies could expand upon this work by:

-

Incorporating Solvent Effects: Using implicit (e.g., PCM) or explicit solvent models to understand conformational preferences in different environments.

-

Molecular Dynamics (MD) Simulations: To explore the dynamic behavior of the molecule over time and the kinetics of interconversion between conformers.

-

Vibrational Analysis: Comparing calculated vibrational spectra (IR, VCD) with experimental data to validate the predicted conformational populations.[14]

References

- 2. (S)-(+)-2-Amino-1-butanol One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 4. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 10. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Can 2-X-Ethanols Form Intramolecular Hydrogen Bonds? [pubmed.ncbi.nlm.nih.gov]

- 12. Conformational stability and intramolecular hydrogen bonding in 1,2-ethanediol and 1,4-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 15. reddit.com [reddit.com]

- 16. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

Methodological & Application

Application Notes & Protocols: (S)-2-(benzylamino)butan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis